molecular formula C25H23FN2O2S B302153 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302153
M. Wt: 434.5 g/mol
InChI Key: WIILPPOWPZFMCS-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the production of reactive oxygen species, reduce the expression of pro-inflammatory cytokines, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and tumor growth. It also exhibits hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, low toxicity, and diverse biological activities. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.

Future Directions

There are several future directions for the research and development of 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. These include the optimization of its synthesis method, the exploration of its potential applications in other fields, such as agriculture and environmental science, and the development of novel derivatives with improved properties and activities.
In conclusion, 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved properties and activities.

Synthesis Methods

The synthesis of 5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 4-fluorobenzaldehyde to form the Schiff base, which is further reacted with thiazolidine-2,4-dione to yield the final product.

Scientific Research Applications

5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antidiabetic activities.

properties

Product Name

5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C25H23FN2O2S

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H23FN2O2S/c1-15-6-5-7-16(2)23(15)28-17(3)12-20(18(28)4)13-22-24(29)27(25(30)31-22)14-19-8-10-21(26)11-9-19/h5-13H,14H2,1-4H3/b22-13-

InChI Key

WIILPPOWPZFMCS-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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